molecular formula C5H8F4O B1592987 1-Isopropoxy-1,1,2,2-tetrafluoroethane CAS No. 757-11-9

1-Isopropoxy-1,1,2,2-tetrafluoroethane

Cat. No.: B1592987
CAS No.: 757-11-9
M. Wt: 160.11 g/mol
InChI Key: AIPBKZUVKDTCOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of isopropanol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1,1,2,2-tetrafluoroethane involves its interaction with various molecular targets and pathways. The compound’s high chemical stability and low reactivity make it an effective solvent and reagent in various chemical processes. Its interactions with molecular targets are primarily governed by its fluorinated ether structure, which influences its solubility and reactivity .

Comparison with Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl-iso-Propyl Ether
  • 2-(1,1,2,2-Tetrafluoroethoxy)propane
  • Isopropyl 1,1,2,2-tetrafluoroethyl ether

Uniqueness: 1-Isopropoxy-1,1,2,2-tetrafluoroethane stands out due to its unique combination of low boiling point, high chemical stability, and non-flammability. These properties make it particularly suitable for applications requiring a stable and inert solvent .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O/c1-3(2)10-5(8,9)4(6)7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPBKZUVKDTCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621437
Record name 2-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757-11-9
Record name 2-(1,1,2,2-Tetrafluoroethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 2
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 3
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 4
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 5
Reactant of Route 5
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 6
1-Isopropoxy-1,1,2,2-tetrafluoroethane

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